N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as BMA-155, and it belongs to the class of compounds known as selective androgen receptor modulators (SARMs).
Scientific Research Applications
- Findings : N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)pent-4-enamide derivatives were synthesized and evaluated for antimicrobial activity. Compounds d1, d2, and d3 showed promising results against both Gram-positive and Gram-negative bacteria, as well as fungal species .
- Observations : Among the synthesized compounds, d6 and d7 exhibited potent anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These compounds could serve as potential leads for rational drug design .
- Results : Molecular docking studies revealed that compounds d1, d2, d3, d6, and d7 had favorable docking scores within the binding pockets of specific protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds hold promise for further drug development .
- Significance : Thiazoles exhibit anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor properties. Their antimicrobial effects are attributed to blocking bacterial lipid biosynthesis and other mechanisms .
- Activity : Compound 7o, with a chloro group on the N-methyl aniline ring and a bromo group on the benzyl ring, displayed noteworthy antimicrobial activity against various bacterial strains .
- Utility : This method allows efficient access to a wide range of triazoles. Ammonia gas is liberated during the reaction, making it a practical approach .
Antimicrobial Activity
Anticancer Properties
Molecular Docking Studies
Thiazole Nucleus and Medicinal Properties
1,2,3-Triazole Hybrids
1,2,4-Triazoles Synthesis
properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-4-12-17(20)18-13-8-9-14-19(2)15-16-10-6-5-7-11-16/h3,5-7,10-11H,1,4,12-15H2,2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGRRBWVUYYMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)CCC=C)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.